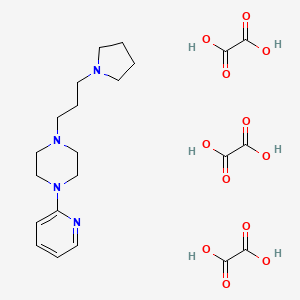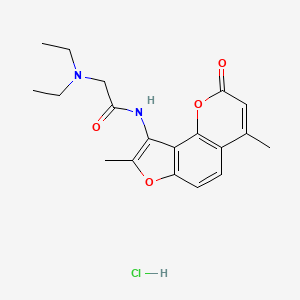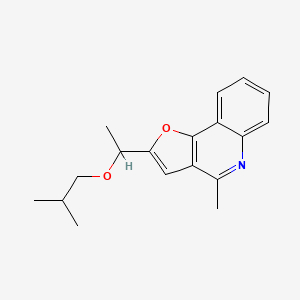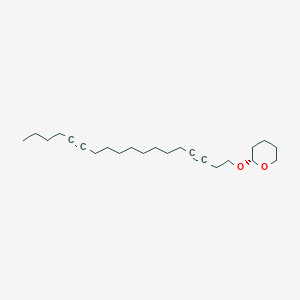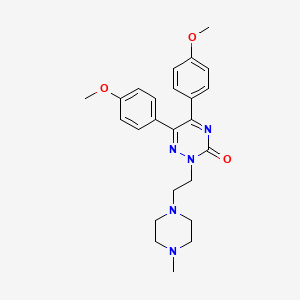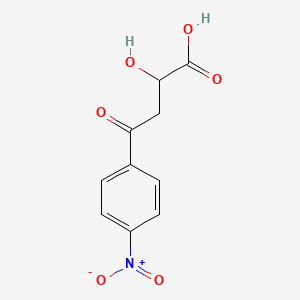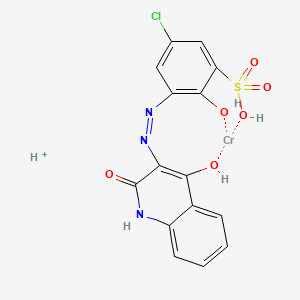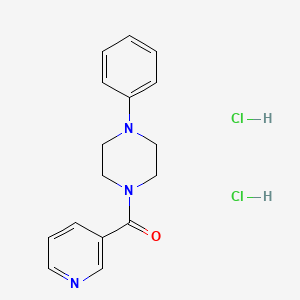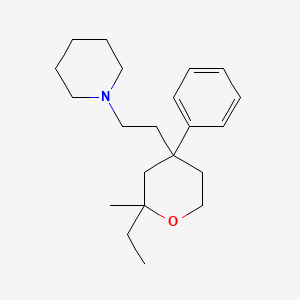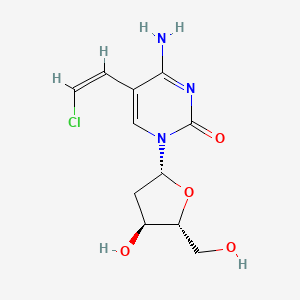
Hydrogen 5-phenyl-3-(3-sulphonatopropyl)-2-(2-((3-(3-sulphonatopropyl)-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)benzoxazolium, lithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrogen 5-phenyl-3-(3-sulphonatopropyl)-2-(2-((3-(3-sulphonatopropyl)-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)benzoxazolium, lithium salt is a complex organic compound It is characterized by its unique structure, which includes multiple benzoxazolium rings and sulphonatopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen 5-phenyl-3-(3-sulphonatopropyl)-2-(2-((3-(3-sulphonatopropyl)-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)benzoxazolium, lithium salt typically involves multi-step organic reactions. The process may include:
Formation of Benzoxazolium Rings: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Sulphonatopropyl Groups: Sulphonation reactions are used to introduce sulphonate groups into the molecule.
Lithium Salt Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Hydrogen 5-phenyl-3-(3-sulphonatopropyl)-2-(2-((3-(3-sulphonatopropyl)-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)benzoxazolium, lithium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzoxazolium derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hydrogen 5-phenyl-3-(3-sulphonatopropyl)-2-(2-((3-(3-sulphonatopropyl)-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)benzoxazolium, lithium salt involves its interaction with specific molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other biomolecules.
Pathways Involved: The compound may modulate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- **Hydrogen 5-phenyl-3-(3-sulphonatopropyl)-2-(2-((3-(3-sulphonatopropyl)-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)benzoxazolium, sodium salt
- **Hydrogen 5-phenyl-3-(3-sulphonatopropyl)-2-(2-((3-(3-sulphonatopropyl)-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)benzoxazolium, potassium salt
Uniqueness
The lithium salt form of this compound may exhibit unique properties compared to its sodium and potassium counterparts, such as different solubility, stability, and reactivity.
Properties
CAS No. |
81424-68-2 |
|---|---|
Molecular Formula |
C31H33LiN2O8S2 |
Molecular Weight |
632.7 g/mol |
IUPAC Name |
lithium;3-[(2Z)-5-phenyl-2-[(2E)-2-[[3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-3a,4-dihydro-1,3-benzoxazol-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C31H34N2O8S2.Li/c1-2-23(20-30-32(16-8-18-42(34,35)36)26-12-6-7-13-28(26)40-30)21-31-33(17-9-19-43(37,38)39)27-22-25(14-15-29(27)41-31)24-10-4-3-5-11-24;/h3-7,10-15,20-21,27H,2,8-9,16-19,22H2,1H3,(H-,34,35,36,37,38,39);/q;+1/p-1 |
InChI Key |
ZZLSTJSAGLXMLZ-UHFFFAOYSA-M |
Isomeric SMILES |
[Li+].CC/C(=C\C1=[N+](C2=CC=CC=C2O1)CCCS(=O)(=O)[O-])/C=C\3/N(C4CC(=CC=C4O3)C5=CC=CC=C5)CCCS(=O)(=O)[O-] |
Canonical SMILES |
[Li+].CCC(=CC1=[N+](C2=CC=CC=C2O1)CCCS(=O)(=O)[O-])C=C3N(C4CC(=CC=C4O3)C5=CC=CC=C5)CCCS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


